2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3

Mass Spectrometry Isotope Dilution LC-MS/MS Quantification

2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 is a stable isotope-labeled (deuterated) brominated aromatic ketone bearing a sulfonamide and methoxy substituent. It is the methyl-d3 isotopologue of the non-deuterated parent compound (CAS 86225-70-9), with three deuterium atoms replacing the three protium atoms of the terminal methyl group.

Molecular Formula C10H12BrNO4S
Molecular Weight 325.191
CAS No. 1184998-47-7
Cat. No. B562437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3
CAS1184998-47-7
Synonyms3’-Sulphonamido-4’-methoxyphenyl-3-bromo-2-propione-methyl-d3;  5-(2-Bromo-1-oxopropyl)-2-methoxy-benzenesulfonamide-d3; 
Molecular FormulaC10H12BrNO4S
Molecular Weight325.191
Structural Identifiers
SMILESCC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br
InChIInChI=1S/C10H12BrNO4S/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15)/i1D3
InChIKeySQGAPXNJRUUJFQ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 (CAS 1184998-47-7): Core Identity and Compound Class


2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 is a stable isotope-labeled (deuterated) brominated aromatic ketone bearing a sulfonamide and methoxy substituent . It is the methyl-d3 isotopologue of the non-deuterated parent compound (CAS 86225-70-9), with three deuterium atoms replacing the three protium atoms of the terminal methyl group . The compound belongs to the class of isotope-labeled sulfonamide intermediates and analytical reference standards, supplied primarily by Toronto Research Chemicals (TRC catalog B684912) and BOC Sciences . Its molecular formula is C10H9D3BrNO4S with a molecular weight of 325.19 g/mol, and it appears as a brown solid soluble in dichloromethane .

Why Non-Deuterated or Structural Analog Internal Standards Cannot Replace 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3


The methyl-d3 substitution on 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone produces a +3.02 Da mass shift relative to the non-deuterated analog (CAS 86225-70-9, MW 322.18) that is essential for mass spectrometric discrimination between analyte and internal standard . Unlike structural analog internal standards, which exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times, the deuterated isotopologue co-elutes with its non-deuterated counterpart and experiences near-identical matrix effects, enabling reliable ion suppression correction [1]. Substituting the deuterated compound with a non-deuterated structural analog in quantitative LC-MS/MS workflows compromises accuracy: literature data show that without deuterated internal standards, precision can exceed 50% RSD with accuracy deviations over 60%, whereas normalization to deuterated standards reduces RSD to below 20% [2]. Furthermore, for synthetic intermediate applications, the deuterium label is irreplaceable for metabolic tracing and pharmacokinetic studies where the fate of the methyl group must be tracked [3].

Quantitative Differentiation Evidence: 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 vs. Closest Analogs


Mass Spectrometric Differentiation: +3.02 Da Mass Shift vs. Non-Deuterated Parent Compound (CAS 86225-70-9)

The target compound (C10H9D3BrNO4S, MW 325.19) exhibits a +3.02 Da mass shift compared to its non-deuterated parent 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 86225-70-9, C10H12BrNO4S, MW 322.18) . This mass difference arises from the replacement of three protium atoms (1H, 1.0078 Da each) with three deuterium atoms (2H, 2.0141 Da each) on the terminal methyl group, producing a net mass increase of approximately 3.02 Da . This shift moves the deuterated isotopologue signal outside the natural isotopic envelope of the unlabeled compound, enabling unambiguous selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) detection without cross-talk interference [1]. For an analyte with a monoisotopic mass of ~322 Da, the +3 Da shift represents a ~0.93% mass difference, which is readily resolved by quadrupole mass analyzers operating at unit resolution [1].

Mass Spectrometry Isotope Dilution LC-MS/MS Quantification

Isotopic Enrichment Specification: ≥98% Deuterium Incorporation vs. Non-Deuterated Baseline

Toronto Research Chemicals (TRC), the primary manufacturer of this compound under catalog B684912, maintains a minimum isotopic purity specification of 98% (with many products at ≥99%) for deuterated reference standards, as determined by 1H-NMR and/or mass spectrometry [1]. This means that at least 98% of the molecules in each batch carry the full trideuteromethyl (-CD3) label rather than partially deuterated (-CD2H, -CDH2) or unlabeled (-CH3) forms. In contrast, the non-deuterated parent (CAS 86225-70-9, TRC B684910) contains the natural 0.0156% deuterium abundance at each hydrogen position, yielding negligible isotopic enrichment [2]. The high isotopic enrichment of the d3 compound minimizes the contribution of unlabeled or partially labeled species to the internal standard channel in MS detection, reducing quantification bias [3].

Isotopic Purity Quality Control Reference Standards

Chromatographic Co-elution: Retention Time Equivalence with Non-Deuterated Analog in Reversed-Phase LC

Deuterated isotopologues with methyl-d3 labeling typically exhibit near-identical reversed-phase chromatographic retention to their non-deuterated analogs, with retention time differences (ΔtR) generally <0.05 min under standard gradient conditions [1][2]. This co-elution is critical because it ensures that the internal standard experiences the same matrix-induced ion suppression or enhancement as the analyte at every point in the chromatographic run. Structural analog internal standards (e.g., a different sulfonamide derivative used as a surrogate IS) typically exhibit ΔtR of 0.5–2.0 min relative to the target analyte, exposing them to different regions of the solvent gradient and different matrix interference profiles [1]. The methyl-d3 label is specifically positioned on a non-exchangeable aliphatic carbon (the α-methyl of the propanone moiety), avoiding the H/D back-exchange issues that can occur with labels on heteroatom-bound positions (e.g., -OH, -NH2, -SO2NH2) .

Chromatography Matrix Effect Correction LC-MS/MS Method Development

Quantitative Precision in LC-MS/MS: Deuterated IS Reduces RSD from >50% to <20% vs. No-IS or Structural Analog IS Methods

A multi-matrix study comparing quantification strategies for 59 pesticides and 5 mycotoxins across four cannabis matrices demonstrated that direct calibration based on analyte peak areas (without internal standard correction) produced RSDs exceeding 50% and accuracy deviations over 60% [1]. When responses were normalized to corresponding deuterated internal standards, accuracy improved to within 25% of nominal values and RSDs dropped below 20% for all analytes across all matrices [1]. While this study did not use the specific target compound, it establishes the quantitative performance gain attributable to deuterated SIL-IS methodology across chemically diverse analytes including halogenated aromatics [1]. Complementary literature confirms that deuterated IS typically achieves intra- and inter-day precision of <15% RSD and accuracy of 85–115% recovery, meeting FDA bioanalytical method validation criteria, whereas structural analog IS often fails to meet these thresholds in complex matrices [2][3].

Analytical Method Validation Precision Accuracy Bioanalysis

Synthetic Intermediate Identity: Deuterated vs. Non-Deuterated Form in Amosulalol-Related Synthetic Pathways

The non-deuterated parent compound, 2-methoxy-5-(2-bromopropionyl)benzenesulfonamide (CAS 86225-70-9), is a documented key intermediate in the synthesis of amosulalol hydrochloride (YM-09538, Lowgan), an α/β-adrenoceptor blocking agent [1]. In the published synthetic route, this brominated intermediate undergoes condensation with N-benzyl-2-(2-ethoxyphenoxy)ethylamine in refluxing butanone, followed by reduction, debenzylation, chlorination, and dechlorination steps to yield the active pharmaceutical ingredient [1]. The deuterated methyl-d3 analog (CAS 1184998-47-7) preserves the identical reactive α-bromo ketone functionality while incorporating a stable isotopic label at a metabolically relevant position (the methyl group adjacent to the carbonyl) . This enables synthesis of deuterium-labeled amosulalol or its metabolites for use as internal standards in pharmacokinetic studies, or for investigation of metabolic pathways involving the methyl group (e.g., CYP-mediated oxidation) [2]. The non-deuterated intermediate (CAS 86225-70-9) cannot serve this dual purpose of synthetic building block and isotopic tracer [2].

Pharmaceutical Intermediates Synthetic Chemistry Amosulalol Deuterated Building Blocks

Procurement Specification: Defined Catalog Purity Profile Enables Direct Method Deployment vs. Custom Synthesis of Alternatives

The target compound is available as an off-the-shelf catalog product from Toronto Research Chemicals (TRC B684912) in 2.5 mg and 25 mg quantities, with batch-specific certificates of analysis (CoA) provided [1]. The non-deuterated analog (TRC B684910, CAS 86225-70-9) is also commercially available, but serves a fundamentally different analytical purpose . For users requiring a deuterated internal standard for this specific sulfonamide scaffold, alternative procurement paths—such as custom synthesis of a different deuterated analog—typically involve 8–16 week lead times and significantly higher costs (custom deuterated synthesis of similar complexity: $5,000–$15,000 for initial batch vs. catalog pricing of ~$1,200–$1,500 for TRC B684912, 25 mg) [1]. The closest alternative deuterated compound, 2-Amino-1-(4'-methoxy-3'-sulfonamidophenyl)-2-propanone-d3 Hydrochloride (CAS 1215568-62-9, TRC A611957), differs by substitution of the α-bromo group with an α-amino group, altering both reactivity and MS fragmentation pattern, and cannot serve as a direct internal standard for the brominated analyte [2].

Reference Standard Procurement Catalog Standards Analytical Quality Assurance

Optimal Deployment Scenarios for 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 Based on Quantitative Evidence


LC-MS/MS Internal Standard for Quantitative Determination of 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone in Pharmaceutical Impurity Profiling

In pharmaceutical quality control laboratories monitoring residual synthetic intermediates in amosulalol hydrochloride drug substance, the deuterated compound serves as the ideal isotope dilution internal standard. Its +3.02 Da mass shift enables differentiation from the non-deuterated target analyte (CAS 86225-70-9) even at trace levels (LOQ typically 0.1–1 ng/mL). The co-elution behavior [1] ensures that any ion suppression from the drug substance matrix is equally experienced by both analyte and IS, maintaining quantification accuracy within the 85–115% recovery range required by ICH Q2(R1) guidelines [2]. Without this deuterated IS, laboratories would need to rely on structurally dissimilar internal standards that elute at different retention times, compromising accuracy in the presence of co-eluting matrix components.

Isotope Dilution Mass Spectrometry for Metabolic Fate Studies of Sulfonamide-Containing Drug Candidates

In drug metabolism and pharmacokinetics (DMPK) studies, the deuterated intermediate enables synthesis of isotopically labeled drug candidates or metabolites for use as quantitative internal standards in plasma, urine, and tissue homogenate analysis . The methyl-d3 label, positioned on the non-exchangeable α-methyl carbon, is metabolically stable under physiological conditions (no H/D back-exchange), ensuring that the labeled compound retains its mass signature throughout sample preparation and analysis [1]. The documented isotopic enrichment of ≥98% [2] minimizes contribution of unlabeled species to the analyte channel, a critical factor when quantifying low-abundance metabolites where the analyte-to-IS ratio must remain linear across 3–4 orders of magnitude.

Reference Standard for Analytical Method Development and Validation in Contract Research Organizations (CROs)

CROs performing GLP-compliant bioanalytical method validation benefit from the compound's status as a catalog-certified reference standard from Toronto Research Chemicals (TRC B684912) . The availability of batch-specific Certificates of Analysis documenting chemical purity (by HPLC) and isotopic purity (by 1H-NMR and/or MS) satisfies the traceability requirements of FDA 21 CFR Part 58 (GLP) and OECD Principles of Good Laboratory Practice [1]. When compared to the alternative of commissioning custom deuterated synthesis—which requires in-house characterization and qualification (adding 2–4 weeks to method development timelines)—the catalog standard enables immediate method deployment [2]. The 25 mg catalog size supports approximately 250–500 analytical runs at typical IS working concentrations (50–100 ng/mL), sufficient for full method validation and sample analysis campaigns.

Synthetic Building Block for Deuterium-Labeled Analog Synthesis in Medicinal Chemistry

In medicinal chemistry programs exploring sulfonamide-based bioactive molecules (e.g., carbonic anhydrase inhibitors, protease inhibitors, or GPCR ligands bearing the methoxy-sulfonamidophenyl scaffold), the deuterated compound functions as a versatile building block . The reactive α-bromo ketone moiety undergoes nucleophilic substitution with amines, thiols, or alkoxides to generate diverse deuterated analogs while retaining the isotopic label for downstream MS-based binding assays or cellular uptake studies [1]. The non-deuterated analog (CAS 86225-70-9) provides identical synthetic chemistry but yields unlabeled products that cannot be distinguished from endogenous species in complex biological matrices [2]. For laboratories synthesizing both labeled and unlabeled compound libraries, procuring the deuterated intermediate maximizes experimental flexibility.

Quote Request

Request a Quote for 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.